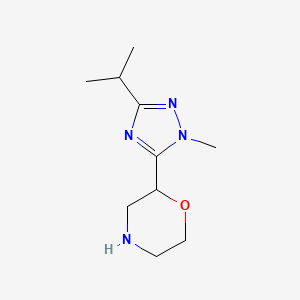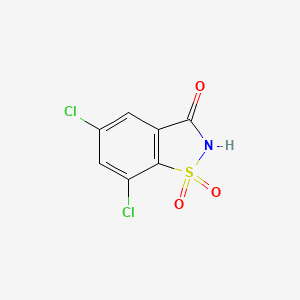
1-(2-(Thiophen-3-yl)ethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Thiophen-3-yl)ethyl)piperazine is a compound that features a piperazine ring substituted with a thiophene moiety. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions, while thiophene is a five-membered ring containing a sulfur atom. This combination of structures imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Thiophen-3-yl)ethyl)piperazine typically involves the reaction of thiophene derivatives with piperazine. One common method is the alkylation of piperazine with 2-(thiophen-3-yl)ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Thiophen-3-yl)ethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atom or to hydrogenate the piperazine ring.
Substitution: The hydrogen atoms on the piperazine ring can be substituted with various functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Hydrogenated piperazine derivatives.
Substitution: N-alkyl or N-aryl piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(2-(Thiophen-3-yl)ethyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(Thiophen-3-yl)ethyl)piperazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene moiety can engage in π-π interactions with aromatic amino acids in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(Thiophen-2-yl)ethyl)piperazine: Similar structure but with the thiophene ring attached at a different position.
1-(2-(Furan-3-yl)ethyl)piperazine: Contains a furan ring instead of a thiophene ring.
1-(2-(Pyridin-3-yl)ethyl)piperazine: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
1-(2-(Thiophen-3-yl)ethyl)piperazine is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. The sulfur atom in the thiophene ring can also impart distinct chemical and biological properties compared to oxygen or nitrogen atoms in similar compounds .
Propiedades
Número CAS |
1240605-18-8 |
|---|---|
Fórmula molecular |
C10H16N2S |
Peso molecular |
196.31 g/mol |
Nombre IUPAC |
1-(2-thiophen-3-ylethyl)piperazine |
InChI |
InChI=1S/C10H16N2S/c1(10-2-8-13-9-10)5-12-6-3-11-4-7-12/h2,8-9,11H,1,3-7H2 |
Clave InChI |
ZAEKCESMRDKXJD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CCC2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13636502.png)









aminehydrochloride](/img/structure/B13636562.png)


